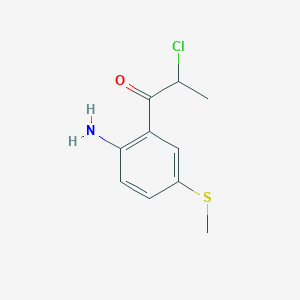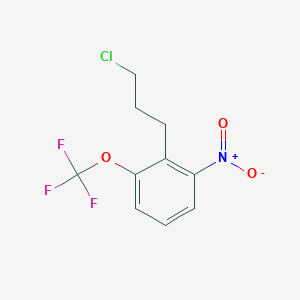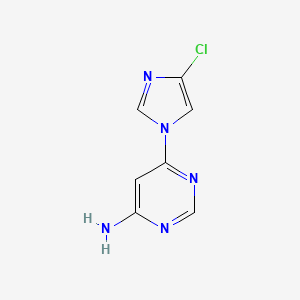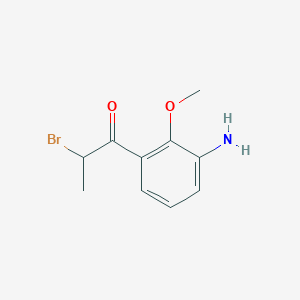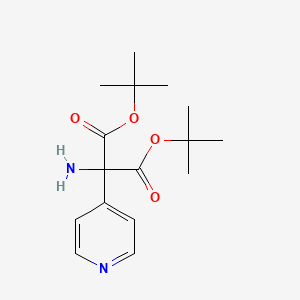
1-(2-(4-Bromophenyl)ethyl)piperazine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl is a chemical compound with the molecular formula C12H18BrClN2. It is a derivative of piperazine, a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of drug substances .
Méthodes De Préparation
The synthesis of 1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl chloride with piperazine in the presence of a base to form the intermediate 1-(2-(4-bromophenyl)ethyl)piperazine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .
Analyse Des Réactions Chimiques
1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to the modulation of neurotransmitter activity in the brain. This interaction can result in various pharmacological effects, including anxiolytic and antipsychotic activities .
Comparaison Avec Des Composés Similaires
1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl can be compared with other piperazine derivatives such as:
1-(2-(4-Chlorophenyl)ethyl)piperazine: Similar in structure but with a chlorine atom instead of bromine.
1-(2-(4-Fluorophenyl)ethyl)piperazine: Contains a fluorine atom in place of bromine.
1-(2-(4-Methylphenyl)ethyl)piperazine: Features a methyl group instead of bromine.
These compounds share similar chemical properties but may exhibit different biological activities and pharmacokinetic profiles due to the variations in their substituents .
Propriétés
Formule moléculaire |
C12H19BrCl2N2 |
|---|---|
Poids moléculaire |
342.10 g/mol |
Nom IUPAC |
1-[2-(4-bromophenyl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H |
Clé InChI |
JDPVKEVFVAOZEB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCC2=CC=C(C=C2)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



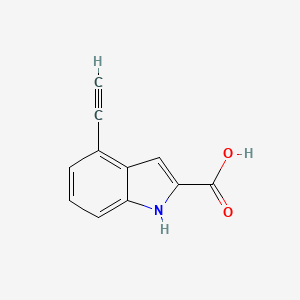
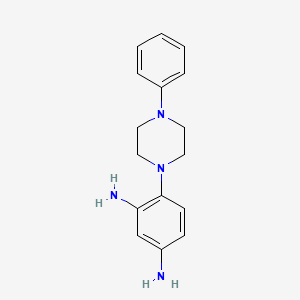
![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14048606.png)
![1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B14048611.png)
